The Architecture of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide: A Technical Guide to Synthesis, Properties, and Medicinal Applications
The Architecture of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide: A Technical Guide to Synthesis, Properties, and Medicinal Applications
Executive Summary
In the landscape of modern drug discovery, the rational design of peptidomimetics relies heavily on versatile, multifunctional building blocks. 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (CAS: 1218331-10-2)[1] is a highly specialized phenylalanine derivative that bridges the gap between traditional amino acid scaffolds and advanced medicinal chemistry applications. By replacing the native carboxylic acid of DL-phenylalanine with a 3-methoxypropylamine moiety, this molecule gains enhanced lipophilicity, specific hydrogen-bonding capabilities, and improved metabolic stability.
As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a comprehensive, self-validating framework for the synthesis, structural profiling, and analytical verification of this compound.
Structural and Physicochemical Profiling
The structural architecture of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide is defined by three distinct domains: the hydrophobic phenyl ring, the primary amine (cationic at physiological pH), and the flexible methoxypropyl ether tail. This specific combination makes it an excellent candidate for fragment-based drug discovery (FBDD) and central nervous system (CNS) targeted libraries.
Causality in Structural Design
The incorporation of the 3-methoxypropyl group is not arbitrary. Standard alkyl chains increase lipophilicity but often lead to poor aqueous solubility and non-specific protein binding. The terminal methoxy ether acts as a hydrogen-bond acceptor, striking a critical balance between lipid membrane permeability and aqueous solubility—a crucial factor for blood-brain barrier (BBB) penetration.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide |
| CAS Number | 1218331-10-2 |
| Molecular Formula | C13H20N2O2 |
| Molecular Weight | 236.31 g/mol |
| Hydrogen Bond Donors | 2 (Primary amine, Amide NH) |
| Hydrogen Bond Acceptors | 4 (Amide C=O, Amide NH, Primary amine, Methoxy O) |
| Stereochemistry | DL (Racemic mixture at the alpha-carbon) |
| Appearance | Colorless to pale yellow oil/solid |
Note: Baseline property data is corroborated by commercial reference standards from 2[2].
Rational Synthesis & Workflow
The synthesis of this propanamide relies on a highly efficient amide coupling between Boc-protected DL-phenylalanine and 3-methoxypropylamine[3].
Causality Behind Experimental Choices
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Protecting Group Strategy: The native alpha-amine of phenylalanine must be Boc-protected (tert-butyloxycarbonyl) prior to coupling. Without this, the amino acid will undergo rapid self-condensation (forming diketopiperazines) or uncontrolled polymerization.
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Coupling Reagent (HATU vs. EDC/HOBt): We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). As detailed by4, HATU generates a highly reactive OAt-active ester[4]. The neighboring pyridine nitrogen in HATU stabilizes the incoming amine via a 7-membered cyclic transition state, drastically accelerating reaction kinetics and maximizing yield compared to standard benzotriazole derivatives.
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Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring it solely functions to deprotonate the carboxylic acid[4].
Table 2: Reaction Stoichiometry
| Reagent | Equivalents | Function |
| Boc-DL-Phe-OH | 1.0 eq | Starting Material |
| 3-Methoxypropylamine | 1.1 eq | Nucleophile |
| HATU | 1.2 eq | Coupling Agent |
| DIPEA | 3.0 eq | Non-nucleophilic Base |
| DMF (Anhydrous) | 0.1 M | Polar Aprotic Solvent |
Step-by-Step Synthetic Protocol
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Activation: In an oven-dried flask purged with argon, dissolve Boc-DL-Phe-OH (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature. Add HATU (1.2 eq) in one portion. The solution will turn pale yellow as the OAt-active ester forms. Stir for 15 minutes.
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Coupling: Dropwise, add (1.1 eq). Stir the reaction at room temperature for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1, UV active).
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Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (removes unreacted amine), saturated NaHCO3 (removes acidic byproducts), and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.
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Deprotection: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM solution. Stir at room temperature for 1 hour.
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Isolation: Concentrate the mixture under a stream of nitrogen to remove TFA. Neutralize the resulting trifluoroacetate salt with saturated NaHCO3 and extract with DCM to yield the free base of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide.
Caption: Step-by-step synthetic workflow for the preparation of the target propanamide.
Pharmacophore Mapping & Medicinal Chemistry Applications
When integrated into a larger macromolecule or used as a standalone fragment, this compound presents a rich pharmacophore profile. The spatial arrangement of its functional groups allows it to interact with multiple receptor sub-pockets simultaneously.
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Phenyl Ring: Acts as a hydrophobic anchor, engaging in π−π stacking or cation- π interactions within deep hydrophobic binding pockets (e.g., monoamine transporter active sites).
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Primary Amine: Serves as a critical hydrogen-bond donor and electrostatic anchor. At physiological pH (~7.4), this amine is protonated, allowing it to form salt bridges with aspartate or glutamate residues on target proteins.
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Methoxypropyl Tail: The ether oxygen acts as a selective hydrogen-bond acceptor. Unlike a highly polar hydroxyl group, the methoxy group limits the desolvation penalty upon receptor binding, thereby increasing the overall thermodynamic favorability of the interaction.
Caption: Pharmacophore feature mapping of the propanamide scaffold.
Analytical Validation Protocol (Self-Validating System)
To ensure scientific integrity, the synthetic protocol must be self-validating. The successful transition from the intermediate to the final product is confirmed through specific, non-negotiable analytical milestones.
LC-MS (Liquid Chromatography-Mass Spectrometry)
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Validation Checkpoint: The Boc-protected intermediate will exhibit a mass of m/z 337.2 [M+H]+ . Upon successful TFA deprotection, this peak must completely vanish.
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Success Criteria: The final product must elute as a single sharp peak (indicating high purity) with a predominant ESI+ mass signal of m/z 237.1 [M+H]+ .
1H-NMR (Proton Nuclear Magnetic Resonance, CDCl3, 400 MHz)
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Validation Checkpoint: The Boc group presents as a massive, distinct singlet integrating to 9 protons at ∼1.40 ppm . If this peak is present in the final spectrum, the deprotection step has failed or is incomplete, and the reaction must be resubjected to TFA.
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Success Criteria:
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Multiplet at 7.15−7.35 ppm (5H, Phenyl ring protons).
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Singlet at 3.25 ppm (3H, -OCH3 methoxy protons).
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Broad singlet at ∼1.80 ppm (2H, -NH2 primary amine, exchanges with D2O).
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Multiplets corresponding to the aliphatic propyl chain between 1.60−3.40 ppm .
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By strictly adhering to these analytical checkpoints, researchers can guarantee the structural fidelity and purity of 2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide before advancing it into biological assays or further synthetic pipelines.
References
- Pharmaffiliates. "2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide (CAS 1218331-10-2)". Pharmaffiliates Reference Standards.
- Sigma-Aldrich. "2-Amino-N-(3-methoxypropyl)-3-phenyl-DL-propanamide". MilliporeSigma Product Catalog.
- Sigma-Aldrich. "3-Methoxypropylamine 99% (CAS 5332-73-0)". MilliporeSigma Product Catalog.
- BenchChem. "The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent". BenchChem Application Notes.
